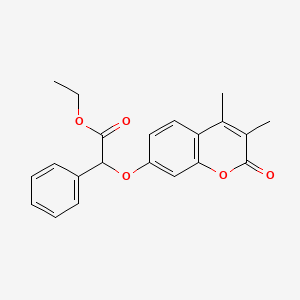
3-(2-methoxyethyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Quinazolinone derivatives, including compounds similar to 3-(2-methoxyethyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione, have been extensively studied for their unique chemical properties and potential pharmacological applications. For instance, the synthesis of various quinazolinone derivatives has been explored, focusing on their chemical structure and reactivity (Veerman et al., 2003). Similarly, research into the synthesis and characterization of different quinazolinone compounds, which are nitrogen-rich heterocyclic compounds, has provided insights into their structural and chemical properties (Poorirani et al., 2018).
Antihypertensive and Cardiovascular Effects
- Some quinazolinone derivatives have been studied for their potential antihypertensive effects. Research has shown that certain thienopyrimidinedione derivatives, closely related to quinazolinones, exhibited promising antihypertensive effects in animal models, indicating potential cardiovascular benefits (Russell et al., 1988). Additionally, compounds like DL-017, a quinazoline derivative, have demonstrated alpha 1-adrenoceptor antagonistic effects, contributing to their antihypertensive action (Tsai et al., 2001).
Anticancer Properties
- The anticancer potential of quinazolinone derivatives has been a significant area of research. Studies have revealed that various quinazolinone compounds exhibit cytotoxic activities against cancer cell lines, suggesting their potential use as anticancer agents (Li et al., 2020). Furthermore, some quinazolinone derivatives have been identified as potent apoptosis inducers, with specific alterations in their chemical structure enhancing their anticancer activity (Sirisoma et al., 2010).
Antibacterial and Antimicrobial Effects
- Quinazolinone derivatives have also been explored for their antibacterial and antimicrobial properties. Studies have synthesized and evaluated various quinazolinone compounds for their potential antimicrobial activities against different bacterial and fungal species (Vidule, 2011). The discovery of new compounds with antimicrobial properties is crucial for addressing the growing issue of antibiotic resistance.
Propriétés
IUPAC Name |
3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5/c1-31-14-13-27-22(29)19-8-3-16(15-20(19)24-23(27)30)21(28)26-11-9-25(10-12-26)17-4-6-18(32-2)7-5-17/h3-8,15H,9-14H2,1-2H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPJDUXYMHNNMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

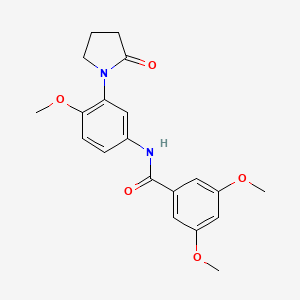

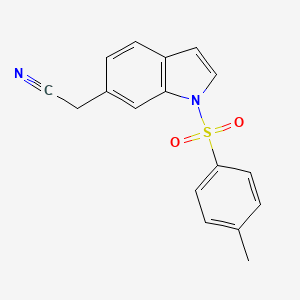
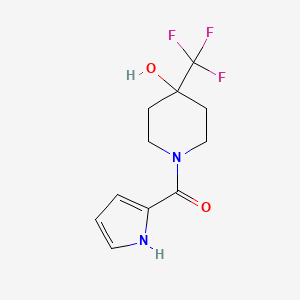
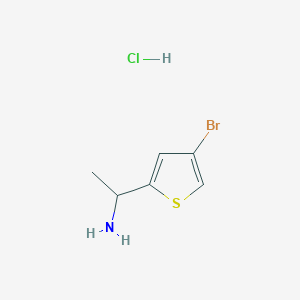

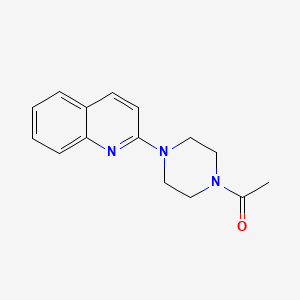

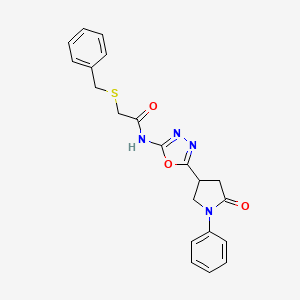
![3-Methyl-6-[4-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2572479.png)
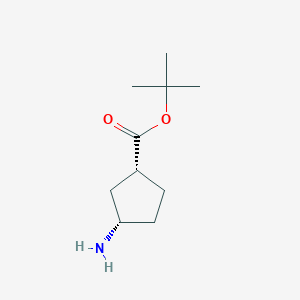
![1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone](/img/structure/B2572481.png)
